2-Hexylbenzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4197-72-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-hexylbenzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-9-11(13)7-8-12(10)14/h7-9,13-14H,2-6H2,1H3 |
InChI Key |
NOUJHHZNUIXAEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
De Novo Synthesis Pathways for 2-Hexylbenzene-1,4-diol
De novo synthesis of this compound involves constructing the molecule from simpler, readily available precursors. These pathways are fundamental in organic synthesis and offer flexibility in molecular design.
Optimized Direct Synthesis Routes
Direct synthesis routes to 2-alkylphenols often involve the alkylation of a phenolic compound. In the context of this compound, this would typically involve the reaction of hydroquinone (B1673460) with a hexylating agent. A common approach is the Friedel-Crafts alkylation, where an alkene (e.g., 1-hexene) or an alkyl halide (e.g., 1-hexyl bromide) reacts with hydroquinone in the presence of a Lewis acid or Brønsted acid catalyst. wikipedia.org However, Friedel-Crafts alkylations on phenols can be challenging due to issues with regioselectivity (ortho- vs. para-alkylation) and polyalkylation. organic-chemistry.org
To achieve optimized and selective synthesis, a multi-step approach is often preferred. One such strategic pathway involves the Friedel-Crafts acylation of hydroquinone or its protected ether derivatives. organic-chemistry.org For instance, hydroquinone can be acylated with hexanoyl chloride in the presence of a Lewis acid like aluminum chloride to form 2-hexanoylhydroquinone. This intermediate is then subjected to a reduction reaction, such as a Clemmensen or Wolff-Kishner reduction, to convert the acyl group into a hexyl group, yielding the desired this compound. organic-chemistry.org The acylation step is generally more regioselective than direct alkylation, leading to a higher yield of the desired mono-substituted product.
Another direct approach involves the use of Grignard reagents. byjus.comchem-station.com A Grignard reagent, such as hexylmagnesium bromide, can act as a nucleophile. byjus.com While Grignard reagents are excellent for forming carbon-carbon bonds, their direct reaction with unprotected hydroquinone is problematic due to the acidic phenolic protons. khanacademy.org Therefore, a more viable strategy involves protecting the hydroxyl groups of hydroquinone (e.g., as methoxy (B1213986) or benzyloxy ethers) before reacting with the Grignard reagent, followed by a deprotection step. A more targeted approach would involve the reaction of a Grignard reagent with a quinone precursor. For example, hexylmagnesium bromide can react with 1,4-benzoquinone (B44022), followed by an acidic workup, to introduce the alkyl group and restore the hydroquinone structure. wikipedia.org
| Reaction Step | Reagents and Conditions | Intermediate/Product | Key Features |
| Friedel-Crafts Acylation | Hydroquinone, Hexanoyl chloride, AlCl₃ | 2-Hexanoylhydroquinone | High regioselectivity for mono-acylation. |
| Clemmensen Reduction | Zn(Hg), HCl | This compound | Reduces the acyl group to an alkyl group under acidic conditions. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | This compound | Reduces the acyl group to an alkyl group under basic conditions. |
| Grignard Reaction | 1,4-Benzoquinone, Hexylmagnesium bromide, then H₃O⁺ | This compound | Direct formation of the carbon-carbon bond on the quinone ring. |
Catalytic Synthesis Techniques
Catalytic methods offer efficient and often more environmentally benign pathways for the synthesis of this compound. These techniques can involve transition metals or biocatalysts to achieve high selectivity and yield.
Transition metal catalysts are instrumental in a variety of organic transformations, including C-H activation and cross-coupling reactions, which can be applied to the synthesis of alkylated phenols. rsc.orgrsc.org For instance, a transition metal-catalyzed cross-coupling reaction could be envisioned between a halogenated hydroquinone derivative and a hexyl-containing organometallic reagent.
While specific examples for this compound are not prevalent in the literature, the principles of transition metal-catalyzed synthesis of substituted aromatic compounds are well-established. nih.govsemanticscholar.org For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed. This would involve preparing a di-protected 2-halohydroquinone and coupling it with a hexylboronic acid derivative or a hexylzinc reagent, respectively, followed by deprotection.
Ruthenium and rhodium catalysts are known to be effective in directing ortho-alkylation of phenols through C-H activation. rsc.org This approach would involve the reaction of a protected hydroquinone with 1-hexene (B165129) in the presence of a suitable rhodium or ruthenium complex. The directing group, often a removable chelating group attached to one of the hydroxyl functions, would guide the hexyl group to the ortho position.
| Catalyst Type | Reaction Type | Potential Substrates | Potential Advantages |
| Palladium | Suzuki or Negishi Coupling | 2-Halohydroquinone derivative, Hexylboronic acid/Hexylzinc reagent | High efficiency and functional group tolerance. |
| Rhodium/Ruthenium | Directed C-H Alkylation | Protected hydroquinone, 1-Hexene | High regioselectivity for ortho-alkylation. |
| Copper | Reduction of Acylphenol | 2-Acylphenol | Use of a non-noble metal catalyst. google.comgoogle.com |
A patented process for the preparation of 2-alkylphenols involves the reduction of a 2-acylphenol in the presence of a metallic catalyst, specifically a non-noble metal like copper. google.comgoogle.com This reaction is carried out at temperatures between 80 to 200 °C and pressures of 10 to 100 bar. google.comgoogle.com This method could be adapted for the synthesis of this compound by first preparing 2-hexanoylhydroquinone.
Biocatalysis offers a green and highly selective alternative for the synthesis of fine chemicals. nih.govrjpbr.com Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity. nih.gov While specific enzymatic routes for the synthesis of this compound are not extensively documented, enzymatic approaches for the synthesis of related compounds suggest potential pathways.
For instance, certain enzymes, such as monooxygenases, can hydroxylate aromatic compounds. nih.gov A potential biocatalytic route could involve the enzymatic hydroxylation of a hexylphenol precursor. Alternatively, enzymes like transketolases can be used for carbon-carbon bond formation, although this is more commonly applied in the synthesis of ketodiols. researchgate.netucl.ac.uk
A more plausible biocatalytic approach would be the enzymatic modification of a pre-existing hydroquinone structure. For example, enzymes could be used to catalyze the alkylation of hydroquinone, potentially offering higher selectivity than chemical methods. The use of whole-cell biocatalysts or isolated enzymes for such transformations is an area of active research. nih.gov
| Enzyme Class | Potential Reaction | Substrates | Advantages |
| Monooxygenases | Aromatic Hydroxylation | Hexylbenzene | Direct introduction of hydroxyl groups. nih.gov |
| Lipases | Transesterification/Acidolysis | Protected hydroquinone derivatives | Can be used for protection/deprotection steps under mild conditions. mdpi.com |
| Oxidoreductases | Oxidation/Reduction | Phenolic precursors/Acyl intermediates | Can be used for the conversion of functional groups. |
Oxidative Syntheses from Phenolic Precursors (e.g., Elbs Persulfate Oxidation, Dakin Oxidation)
Oxidative methods provide a powerful tool for the introduction of hydroxyl groups onto an aromatic ring. These reactions can be used to synthesize hydroquinones from phenolic precursors.
The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols. beilstein-journals.org In this reaction, a phenol (B47542) is treated with potassium persulfate in an alkaline solution to introduce a hydroxyl group at the position para to the existing hydroxyl group. While this method is generally used to synthesize hydroquinones from simple phenols, it is not directly applicable for adding a second hydroxyl group to a pre-alkylated phenol to form a hydroquinone, as the incoming hydroxyl group would be directed para to the existing one. However, it could be part of a multi-step synthesis where a different starting material is used.
The Dakin oxidation is a reaction where an ortho- or para-hydroxybenzaldehyde or hydroxyacetophenone is oxidized by hydrogen peroxide in a basic solution to form a benzenediol. wikipedia.orgalfa-chemistry.com This reaction involves the conversion of a carbonyl group to a hydroxyl group. wikipedia.org A potential synthetic route to this compound using the Dakin oxidation could start with the Friedel-Crafts acylation of a suitably protected 2-hexylphenol (B8781612) to introduce a formyl or acetyl group at the para-position to the hydroxyl group. Subsequent deprotection and Dakin oxidation would then yield the desired hydroquinone.
| Oxidative Reaction | Starting Material | Reagents | Product | Mechanism Highlight |
| Elbs Persulfate Oxidation | Phenols | Potassium persulfate, Base | p-Hydroxyphenols | Introduction of a hydroxyl group para to an existing one. beilstein-journals.org |
| Dakin Oxidation | o- or p-Hydroxyaryl aldehydes/ketones | Hydrogen peroxide, Base | Benzenediols | Conversion of a carbonyl group to a hydroxyl group. wikipedia.orgalfa-chemistry.com |
Alternative Chemical Preparations
Several other chemical strategies can be envisioned for the synthesis of this compound. One such method involves the photo-Friedel-Crafts acylation of a quinone. mdpi.comdcu.ie This reaction involves the photochemical acylation of quinones with aldehydes. researchgate.netresearchgate.net For example, 1,4-benzoquinone can be irradiated in the presence of heptanal (B48729) to yield an acylated hydroquinone, which can then be reduced to this compound.
Another alternative involves the synthesis and subsequent reduction of 2-hexyl-1,4-benzoquinone . The synthesis of alkylated benzoquinones can be achieved through various methods, including the oxidation of the corresponding alkylated phenols or hydroquinones. researchgate.netgoogle.com Once 2-hexyl-1,4-benzoquinone is obtained, it can be readily reduced to this compound using a variety of reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation.
Furthermore, a radical alkylation approach can be employed. For instance, the reaction of 1,4-benzoquinone with a source of hexyl radicals can lead to the formation of 2-hexyl-1,4-benzoquinone. orgsyn.org These radicals can be generated from various precursors, such as hexyl iodide under photolytic conditions or from the decarboxylation of a carboxylic acid derivative.
Synthesis of Derivatives of this compound
The reactivity of the two hydroxyl groups on the benzene (B151609) ring of this compound provides a versatile platform for the synthesis of a wide array of derivatives. Key synthetic transformations include esterification, alkylation, and cyclization reactions, each offering a pathway to novel compounds with tailored functionalities.
Esterification of the hydroxyl groups of this compound is a common strategy to modify its properties, such as solubility, thermal stability, and reactivity. The formation of dibenzoate esters is a representative example of this approach.
The reaction of this compound with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, is a standard method for the synthesis of 2-hexyl-1,4-phenylene dibenzoate. chemspider.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl groups of the hydroquinone attack the electrophilic carbonyl carbon of benzoyl chloride. The base serves to neutralize the hydrochloric acid byproduct and to activate the hydroxyl groups.
Table 1: Reaction Parameters for the Synthesis of 2-Hexyl-1,4-phenylene dibenzoate
| Parameter | Value |
| Reactants | This compound, Benzoyl chloride |
| Solvent | Dichloromethane, Chloroform, or Pyridine |
| Base | Pyridine or Triethylamine |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-12 hours |
The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by extraction and purified by column chromatography or recrystallization. The structure of the resulting 2-hexyl-1,4-phenylene dibenzoate can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Alkylation of the hydroxyl groups of this compound leads to the formation of ether derivatives. These reactions are valuable for introducing new functional groups and for protecting the hydroxyl groups during subsequent synthetic steps. The Williamson ether synthesis is a widely employed method for this transformation.
In a typical Williamson ether synthesis, this compound is first treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding dialkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to undergo an SN2 reaction, yielding the desired diether.
Table 2: Reagents for the Alkylation of this compound
| Reagent Type | Examples |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) |
| Alkylating Agent | Methyl iodide (CH3I), Ethyl bromide (C2H5Br), Benzyl bromide (C6H5CH2Br) |
| Solvent | Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF) |
The choice of base, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions, such as elimination. For instance, using a less hindered primary alkyl halide will favor the desired SN2 pathway. masterorganicchemistry.com
The aromatic ring and the hydroxyl groups of this compound can participate in cyclization and heterocyclic annulation reactions to construct more complex, polycyclic structures. These strategies are of significant interest in the synthesis of natural products and pharmacologically active compounds.
While specific examples for this compound are not extensively documented, analogous reactions with similar hydroquinone derivatives suggest potential pathways. For instance, intramolecular cyclization of derivatives bearing appropriate functional groups on the alkyl side chain or on attached ether linkages could lead to the formation of fused heterocyclic systems.
One potential strategy involves the introduction of a reactive functional group onto the hexyl chain, followed by an intramolecular reaction with one of the hydroxyl groups or the aromatic ring. For example, an intramolecular Friedel-Crafts reaction could be employed if an acyl group is present on the hexyl chain.
Another approach could involve the synthesis of a derivative with a side chain containing a nucleophile that can undergo an intramolecular cyclization. The specific conditions for such reactions, including the choice of catalyst and solvent, would need to be carefully optimized to achieve the desired ring closure.
Process Development and Scalability Considerations in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process. While the industrial production of hydroquinone is well-established, the introduction of the hexyl group presents unique challenges and considerations. researchgate.netgezondheidsraad.nl
Key aspects of process development and scalability include:
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as hydroquinone and the hexylating agent (e.g., 1-hexene or 1-bromohexane), are primary economic drivers.
Reaction Conditions Optimization: Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing yield and minimizing by-product formation. For the Friedel-Crafts alkylation of hydroquinone with 1-hexene, an acid catalyst is typically required. The choice of catalyst can significantly impact selectivity and ease of separation.
Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks, especially when dealing with flammable solvents, corrosive acids, and potentially exothermic reactions.
Work-up and Purification: Developing a robust and scalable purification method is critical for achieving the desired product purity. This may involve distillation, crystallization, or chromatography. The choice of method will depend on the physical properties of this compound and its impurities.
Waste Management: Environmentally responsible disposal or recycling of waste streams, including spent catalysts and solvents, is an essential part of a sustainable manufacturing process.
Equipment Selection: The choice of reactors, separation units, and other process equipment must be suitable for the specific reaction conditions and production scale. For larger scale production, continuous flow reactors may offer advantages over batch reactors in terms of heat and mass transfer, safety, and consistency. nih.gov
Table 3: Comparison of Batch vs. Continuous Flow Production for 2-Alkylhydroquinones
| Feature | Batch Production | Continuous Flow Production |
| Scale | Suitable for small to medium scale | Ideal for large-scale, continuous manufacturing |
| Heat & Mass Transfer | Can be challenging to control | Excellent control |
| Safety | Higher risk with large volumes of reactants | Inherently safer due to smaller reaction volumes |
| Consistency | Batch-to-batch variability can occur | High consistency and product quality |
| Capital Cost | Lower initial investment | Higher initial investment |
By addressing these considerations during the process development phase, a robust and scalable manufacturing process for this compound can be established.
Spectroscopic Data for this compound Currently Unavailable
A thorough search of scientific literature and spectral databases has revealed a significant lack of publicly available experimental data for the advanced spectroscopic characterization of the chemical compound this compound. Despite extensive queries for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, no specific research findings, detailed spectral analyses, or corresponding data tables could be located for this particular molecule.
The initial objective was to provide a comprehensive article detailing the structural elucidation of this compound through various spectroscopic techniques. The intended structure of the article was to include:
Vibrational Spectroscopy
Raman Spectroscopy
However, the search for primary and secondary scientific sources did not yield any publications containing the necessary ¹H NMR, ¹³C NMR, 2D NMR, FTIR, or Raman spectra for this compound. While general principles of spectroscopic interpretation for related compounds, such as other substituted phenols and benzene derivatives, are well-established, the absence of specific data for this compound prevents a scientifically accurate and detailed analysis as requested.
Therefore, it is not possible to generate the requested article with its specified sections, subsections, and data tables at this time. The scientific community has not yet published the detailed spectroscopic characterization of this compound in the accessible literature.
Below is a list of the compounds that were intended to be included in the final article.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
The UV-Vis spectrum of this compound is primarily governed by the hydroquinone chromophore. The benzene ring, substituted with two electron-donating hydroxyl (-OH) groups and an electron-donating hexyl group, exhibits characteristic electronic transitions that are sensitive to the molecular environment.
The electronic spectrum of this compound is characterized by absorptions arising from π → π* transitions associated with the aromatic ring. In benzene, the primary π → π* transitions are often referred to as the E1, E2, and B bands. The substitution on the benzene ring in this compound, particularly the electron-donating hydroxyl groups, causes a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene. msu.edu The typical absorption for hydroquinone, the parent chromophore, is observed around 292 nm. researchgate.net
The primary electronic transitions expected for this compound are:
π → π Transitions:* These are high-energy transitions occurring from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extended π system of the benzene ring is responsible for these strong absorptions. The presence of substituents modifies the energy levels of the molecular orbitals, affecting the exact wavelength of maximum absorption (λmax).
n → π Transitions:* The oxygen atoms of the hydroxyl groups possess non-bonding electrons (n-electrons). These electrons can be excited to an anti-bonding π* orbital. These transitions are typically of lower intensity ("forbidden") compared to π → π* transitions.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200-300 nm | High (Allowed) |
| n → π* | n (Oxygen lone pair) → π* (LUMO) | >270 nm | Low (Forbidden) |
Solvatochromism describes the shift in the position of absorption bands in response to a change in solvent polarity. nih.gov This behavior in this compound is primarily influenced by the interactions between the polar hydroxyl groups and solvent molecules.
In polar protic solvents (e.g., ethanol, water), the hydroxyl groups of the hydroquinone moiety can act as hydrogen-bond donors. This hydrogen bonding stabilizes the non-bonding electrons on the oxygen atoms, lowering the energy of the ground state. Consequently, a higher energy is required to excite these electrons, leading to a hypsochromic (blue) shift for the n → π* transition.
Hydroquinone and its derivatives are known to exhibit fluorescence. researchgate.net Upon absorption of UV radiation, an electron is promoted to an excited singlet state (S1). The molecule can then relax to the ground state (S0) by emitting a photon, a process known as fluorescence.
The fluorescence properties of this compound are expected to be sensitive to the solvent environment. In polar or hydrogen-bonding solvents, interactions can alter the energy of the excited state, leading to changes in the emission wavelength and fluorescence quantum yield (the efficiency of the fluorescence process). researchgate.netresearchgate.net For some hydroxy-substituted aromatic compounds, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual fluorescence with well-separated emission bands. researchgate.net This phenomenon, if present, would be highly dependent on the solvent's ability to stabilize the different tautomeric forms.
Key parameters in fluorescence analysis include:
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax, abs) and the emission maximum (λmax, em).
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed.
Fluorescence Lifetime (τf): The average time the molecule spends in the excited state before returning to the ground state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.
High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound. It measures the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). For this compound, HRMS can distinguish its molecular formula, C12H18O2, from other potential formulas with the same nominal mass.
Table 2: Calculated Exact Mass for this compound
| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|
| C12H18O2 | 194 | 194.13068 |
The experimentally determined monoisotopic mass from an HRMS analysis would be compared to this calculated value to confirm the elemental composition.
In electron ionization mass spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, which often causes the resulting molecular ion ([M]+•) to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. libretexts.org
For this compound, the fragmentation is expected to be dominated by cleavage of the hexyl side chain, as this leads to the formation of a stable benzylic-type cation. nih.gov
Molecular Ion Peak ([M]+•): A peak corresponding to the intact molecule with one electron removed would be observed at an m/z of 194.
Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. This would result in the loss of a pentyl radical (•C5H11) and the formation of a highly stable resonance-stabilized cation at m/z 123 . This is often the base peak in the spectrum.
Further Fragmentation of the Alkyl Chain: Sequential loss of smaller alkyl fragments can also occur, leading to a series of peaks separated by 14 mass units (CH2).
Hydroquinone Ring Fragmentation: While less favored than benzylic cleavage, fragmentation of the aromatic ring itself can occur, potentially involving the loss of neutral molecules like carbon monoxide (CO) or a formyl radical (•CHO) from the hydroquinone structure. researchgate.netnih.gov
Table 3: Predicted Major Fragment Ions for this compound in EI-MS
| m/z | Proposed Ion Structure/Fragment Lost | Comments |
|---|---|---|
| 194 | [C12H18O2]+• | Molecular Ion |
| 123 | [M - C5H11]+ | Benzylic cleavage, loss of a pentyl radical. Expected to be the base peak. |
| 110 | [C6H6O2]+• | Loss of the hexyl chain (C6H12). Corresponds to the hydroquinone radical cation. |
Laser Multiphoton Ionization and Dissociation Spectrometry
Laser Multiphoton Ionization and Dissociation Spectrometry is a powerful mass spectrometry technique that utilizes intense laser pulses to induce the absorption of multiple photons by a molecule. This process leads to ionization and subsequent fragmentation. The analysis of the resulting ion fragments provides detailed information about the molecule's structure and bond energies.
In the context of this compound, this technique can be employed to understand its gas-phase photochemistry. When subjected to a high-fluence laser beam, the molecule would absorb several photons, leading to its ionization to form a parent molecular ion. nih.gov Further photon absorption would induce dissociation, breaking the molecule into various smaller, charged fragments. The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the molecule.
Expected primary dissociation pathways for this compound would likely involve:
Cleavage of the hexyl chain: The bond between the benzene ring and the hexyl group, or C-C bonds within the alkyl chain, could rupture.
Loss of hydroxyl groups: The C-O bonds of the hydroxyl groups could break.
Ring fragmentation: At higher laser energies, the aromatic ring itself could fragment.
By analyzing the mass-to-charge ratio (m/z) of these fragments, it is possible to reconstruct the molecule's structure and determine the energy required to break specific bonds. Studies on similar phenolic compounds, such as 2,5-dihydroxyacetophenone, have shown that molecules excited by two photons can rapidly dissociate, while those absorbing three or more photons are more likely to become parent ions or break into smaller ionic fragments. nih.gov
Table 1: Hypothetical Major Ion Fragments for this compound in Multiphoton Ionization Spectrometry This table is illustrative and based on general fragmentation principles for alkylphenols.
| Fragment Description | Proposed Formula | Hypothetical m/z |
| Molecular Ion | [C₁₂H₁₈O₂]⁺ | 194 |
| Loss of methyl radical (CH₃) | [C₁₁H₁₅O₂]⁺ | 179 |
| Loss of ethyl radical (C₂H₅) | [C₁₀H₁₃O₂]⁺ | 165 |
| Loss of pentyl radical (C₅H₁₁) | [C₇H₇O₂]⁺ | 123 |
| Benzylic cleavage | [C₆H₅(OH)₂]⁺ | 110 |
X-ray Diffraction (XRD) Techniques for Solid-State Structure
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. By analyzing the pattern of diffracted X-rays that pass through a sample, detailed information about the arrangement of atoms in the solid state can be obtained.
Single Crystal X-ray Diffraction for Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. excillum.com This technique requires a high-quality single crystal of the compound, typically less than one millimeter in size. excillum.com The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed.
For this compound, an SCXRD analysis would provide exact data on:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.
Conformation: The specific spatial orientation of the hexyl chain relative to the benzene ring and the hydroxyl groups.
Intermolecular Interactions: The arrangement of molecules within the crystal lattice, revealing non-covalent interactions such as hydrogen bonding between the hydroxyl groups of adjacent molecules and van der Waals forces.
This information is crucial for understanding the compound's physical properties and its interactions with other molecules. The successful growth of a suitable single crystal is a prerequisite for this analysis. rsc.org
Table 2: Hypothetical Crystallographic Data for this compound This table presents plausible data based on analyses of similar aromatic compounds. researchgate.netresearchgate.net
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 10.5 |
| β (°) | 98.5 |
| Volume (ų) | 1067 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Bulk Crystalline Phases
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples (powders). It is a valuable tool for identifying crystalline phases, determining the purity of a bulk sample, and detecting polymorphism (the existence of multiple crystalline forms). nih.gov
In a PXRD experiment, a sample of this compound powder is exposed to an X-ray beam, and the detector measures the intensity of diffracted rays at various angles (2θ). The resulting diffractogram is a unique "fingerprint" for that specific crystalline phase. The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. nih.gov This technique is essential for quality control in the synthesis and manufacturing of the compound, ensuring phase purity and consistency between batches.
Table 3: Hypothetical Powder X-ray Diffraction Peaks for this compound This table is illustrative of a typical PXRD pattern for an organic crystalline compound.
| Peak Position (2θ°) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 80 |
| 12.8 | 6.9 | 65 |
| 17.1 | 5.2 | 100 |
| 21.5 | 4.1 | 95 |
| 24.2 | 3.7 | 50 |
| 28.9 | 3.1 | 75 |
Advanced Microscopic and Surface Analysis Techniques
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org It works by passing a high-energy beam of electrons through an ultra-thin specimen to form an image. HRTEM is capable of achieving resolutions down to the sub-ångström level, making it possible to resolve individual atoms within a crystal lattice. wikipedia.org
For this compound, HRTEM could be used to:
Image the crystal lattice directly, confirming the arrangement of molecules determined by XRD.
Identify and characterize crystallographic defects, such as dislocations or stacking faults.
Analyze the structure of nanomaterials or thin films composed of the compound.
This technique provides invaluable, real-space information that is complementary to the reciprocal-space data obtained from diffraction methods. wiley.com
Field-Emission Scanning Electron Microscopy (FESEM)
Field-Emission Scanning Electron Microscopy (FESEM) is a technique used to obtain high-resolution images of the surface topography of a sample. lbl.gov It scans a focused beam of electrons over the surface and collects the secondary electrons emitted from the sample to form an image. The use of a field-emission gun provides a brighter, more coherent electron beam, allowing for significantly higher resolution compared to conventional SEM. lbl.gov
An FESEM analysis of a this compound powder sample would reveal detailed information about its morphology. nih.gov This includes the size, shape, and surface texture of the individual crystals or particles. It can also show how these particles agglomerate. This morphological information is critical as it can influence the bulk properties of the material, such as its flowability, dissolution rate, and reactivity.
Table 4: Morphological Characteristics of this compound Observable by FESEM This table outlines typical parameters that would be characterized in an FESEM analysis.
| Parameter | Description |
| Particle Shape | Describes the geometric form of the crystals (e.g., prismatic, acicular, tabular). |
| Particle Size Distribution | The range and average size of the individual particles in the sample. |
| Surface Topography | The texture of the particle surfaces (e.g., smooth, rough, stepped). |
| Degree of Agglomeration | The extent to which individual particles are clustered together. |
Advanced Spectroscopic Analysis of this compound: A Review of Current Research
A comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the advanced spectroscopic characterization of the chemical compound this compound. Despite targeted searches for research detailing its surface topography, elemental composition, and oxidation states using advanced techniques, no dedicated studies were identified.
This report aimed to synthesize and present detailed research findings on this compound, focusing on the following analytical methods as per the requested outline:
Energy Dispersive X-ray Analysis (EDX) for Elemental Mapping
However, extensive database searches did not yield any published papers or datasets that specifically apply these techniques to this compound. While studies exist for the parent compound, hydroquinone (benzene-1,4-diol), and other derivatives using various analytical methods, the strict focus on this compound and the specified spectroscopic techniques prevents the inclusion of such related, but distinct, information.
Therefore, it is not possible to provide thorough, informative, and scientifically accurate content, including data tables and detailed research findings, for the requested sections. The lack of available public research on the AFM, XPS, and EDX characterization of this compound precludes the generation of the specified article content.
Advanced Spectroscopic Characterization and Structural Elucidation
Atomic Force Microscopy (AFM) for Surface Topography
No research data is currently available in the public domain regarding the use of Atomic Force Microscopy to study the surface topography of 2-Hexylbenzene-1,4-diol.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
There are no specific X-ray Photoelectron Spectroscopy studies available in the scientific literature that detail the elemental composition or the oxidation states of elements within this compound.
Energy Dispersive X-ray Analysis (EDX) for Elemental Mapping
Information regarding the use of Energy Dispersive X-ray Analysis for the elemental mapping of this compound could not be found in a review of current scientific literature.
Reactivity and Chemical Transformation Pathways
Oxidation and Reduction Chemistry
The defining characteristic of the hydroquinone (B1673460) moiety is its susceptibility to oxidation, converting it to the corresponding quinone. This process is reversible, establishing a hydroquinone/quinone redox couple.
The process can be summarized in the following steps:
Initial Oxidation: The hydroquinone loses one electron and one proton to form a semiquinone radical intermediate.
Second Oxidation: The semiquinone radical is further oxidized, losing the second electron and proton to form the stable 2-hexyl-p-benzoquinone.
This process is typically observed as a single, quasi-reversible wave in cyclic voltammetry experiments. researchgate.net The formal potential of this redox process is influenced by the pH of the solution, with the peak potential shifting to less positive values as the pH increases. nih.gov The electron-donating nature of the hexyl group is expected to make 2-Hexylbenzene-1,4-diol slightly easier to oxidize compared to the unsubstituted hydroquinone.
Table 1: Expected Electrochemical Parameters for this compound Oxidation
| Parameter | Expected Behavior | Rationale |
| Mechanism | Two-electron, two-proton transfer | Characteristic of the hydroquinone/quinone redox couple. nih.gov |
| Product | 2-Hexyl-p-benzoquinone | Reversible oxidation product. |
| Effect of Hexyl Group | Lower oxidation potential | The alkyl group is electron-donating, facilitating electron removal. |
| pH Dependence | Oxidation potential decreases with increasing pH | Protons are involved in the reaction. nih.gov |
Chemical oxidation mirrors the electrochemical process. The hydroxyl groups of this compound can be readily oxidized by a variety of common oxidizing agents to yield 2-hexyl-p-benzoquinone. This transformation is a key reaction for hydroquinones.
Examples of suitable oxidizing agents include:
Hydrogen Peroxide (H₂O₂): Often used with a catalyst, it provides a clean oxidation pathway.
Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of effecting the transformation.
Mild Oxidizing Agents: Under mild conditions, hydroquinone can be oxidized to benzoquinone. atamanchemicals.com
The reaction can be generalized as: this compound + [Oxidizing Agent] → 2-Hexyl-p-benzoquinone + Reduced Agent
Oxidation of hydroquinone derivatives can lead to the formation of polymeric materials. The oxidation process generates reactive intermediates, such as semiquinone radicals or the resulting quinone, which can initiate polymerization. unipa.it For instance, the enzymatic oxidation of a hydroquinone derivative using peroxidase and hydrogen peroxide has been shown to produce poly(hydroquinone). unipa.it This suggests that this compound could undergo similar oxidative polymerization to form polymers with a repeating hexyl-substituted hydroquinone unit. The resulting polymers may possess interesting redox and antioxidant properties.
Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Alkylation)
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two hydroxyl groups. The hexyl group also contributes as a weak activator. The hydroxyl and alkyl groups are ortho- and para-directing. chemguide.co.uk
In this compound, the substituents are at positions 1, 2, and 4.
The -OH group at C1 directs incoming electrophiles to positions 2 (blocked), 6, and 4 (blocked).
The -hexyl group at C2 directs to positions 1 (blocked), 3, and 5.
The -OH group at C4 directs to positions 3, 5, and 1 (blocked).
Considering these directing effects, the most favorable positions for electrophilic attack are C3, C5, and C6. Steric hindrance from the adjacent hexyl group at C2 may disfavor substitution at C3. Therefore, electrophilic substitution is most likely to occur at the C5 and C6 positions.
In a Friedel-Crafts alkylation , an alkyl group is introduced to the aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org Hydroquinones are known to be highly susceptible to this type of reaction. atamanchemicals.com The reaction of this compound with an alkylating agent (e.g., tert-butyl chloride) would likely yield a mixture of products, with substitution occurring at the available activated positions.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position on Ring | Activating Groups | Directing Influence | Predicted Outcome |
| C3 | C2-Hexyl, C4-OH | Ortho to both | Possible, but may have steric hindrance from C2-Hexyl. |
| C5 | C4-OH, C2-Hexyl | Para to C2-Hexyl, Ortho to C4-OH | Highly favored position for substitution. |
| C6 | C1-OH | Ortho to C1-OH | Favored position, less sterically hindered than C3. |
Reactions of Hydroxyl Functional Groups
The two hydroxyl groups on the aromatic ring are key functional centers that can undergo various reactions typical of phenols.
O-alkylation involves the conversion of the hydroxyl groups into ether functionalities. This is commonly achieved through a Williamson ether synthesis, where the phenol (B47542) is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.
The synthesis of related dialkoxybenzene compounds often involves the alkylation of a hydroquinone precursor with an alkyl bromide in the presence of a base like potassium carbonate.
The reaction for this compound can proceed in two steps:
Mono-alkylation: Reaction with one equivalent of an alkylating agent (e.g., methyl iodide, CH₃I) in the presence of a base (e.g., K₂CO₃) would yield 2-hexyl-4-methoxyphenol.
Di-alkylation: Using at least two equivalents of the alkylating agent would lead to the formation of 1,4-dimethoxy-2-hexylbenzene.
Regioselectivity between the two hydroxyl groups could be a factor, although in many cases, exhaustive alkylation to the diether is the intended outcome.
Hydrolysis Reactions
This compound, a derivative of hydroquinone, demonstrates considerable stability against hydrolysis. The core structure consists of hydroxyl groups attached to a robust aromatic benzene ring. The carbon-oxygen bonds of the phenolic hydroxyl groups are significantly stronger than those in aliphatic alcohols or esters due to the sp² hybridization of the aromatic carbon and resonance delocalization of the oxygen lone pairs into the ring.
Under standard conditions of temperature and neutral pH, the hydroquinone moiety is not susceptible to cleavage by water. Hydrolysis would necessitate the breaking of a stable aryl C-O bond, a process that is energetically unfavorable without the presence of harsh reagents or specific catalytic activation, which are not characteristic of typical hydrolysis conditions. Therefore, this compound can be considered hydrolytically stable for applications in aqueous or humid environments where such reactions might be a concern for other functional groups like esters or amides.
Derivatization for Enhanced Functionality
The two hydroxyl groups of this compound are primary sites for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. This derivatization is key to enhancing its functionality for specific applications, such as improving solubility, tuning electronic properties, or enabling polymerization.
Common derivatization strategies for hydroquinones include:
O-Alkylation and O-Arylation: The phenolic hydroxyls can be converted to ethers through reactions like the Williamson ether synthesis. Attaching different alkyl or aryl groups can dramatically alter the molecule's solubility, steric profile, and intermolecular interactions. For example, methylation or ethylation can protect the hydroxyl groups and increase solubility in less polar solvents. wikipedia.org
Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields ester derivatives. This transformation is useful for creating prodrugs, modifying antioxidant capabilities, or introducing polymerizable groups.
Silylation: Treatment with silylating agents, such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. This derivatization increases the molecule's volatility, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). youtube.com
Ring Substitution: The benzene ring of hydroquinone is electron-rich and susceptible to electrophilic substitution reactions like Friedel-Crafts alkylation. wikipedia.org This allows for the introduction of additional functional groups directly onto the aromatic core, further modifying its properties.
These derivatization methods transform this compound from a simple aromatic diol into a versatile building block for advanced materials and functional molecules. ddtjournal.comnih.gov
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent Example | Functional Group Formed | Purpose of Derivatization |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | Ether (-OCH₃) | Protection, Increase lipophilicity |
| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Ester (-OCOCH₃) | Modify antioxidant properties, Prodrugs |
| Silylation | MSTFA | Silyl Ether (-OSi(CH₃)₃) | Increase volatility for GC-MS |
| Friedel-Crafts | tert-Butyl alcohol | Ring-alkyl group (-C(CH₃)₃) | Enhance antioxidant/stabilizer properties |
Supramolecular Interactions and Self-Assembly
The structure of this compound, featuring both hydrogen-bonding hydroxyl groups and a lipophilic hexyl chain, makes it an ideal candidate for forming ordered supramolecular structures through self-assembly. acs.orgresearchgate.net The balance between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces dictates the final assembled architecture.
Studies on similar alkyl-substituted hydroquinones, particularly those forming self-assembled monolayers (SAMs), have shown that the alkyl chain plays a crucial role in the organization and stability of the assembly. acs.orgnih.gov The hexyl group in this compound contributes to cohesive van der Waals interactions that promote ordered packing, complementing the primary interactions driven by the hydroquinone headgroups. nih.gov
Intramolecular Hydrogen Bonding Networks
Direct intramolecular hydrogen bonding between the two hydroxyl groups in this compound is sterically impossible. The hydroxyl groups are positioned at the 1- and 4-positions of the rigid benzene ring, placing them too far apart for a conventional O-H···O bond to form. This contrasts with 1,2-diols (catechols), where such an interaction is a defining feature. stackexchange.com
However, other weak intramolecular interactions can influence the molecule's conformation. These may include:
O-H···π Interaction: A hydrogen bond can form between one of the hydroxyl protons and the electron-rich π-system of the benzene ring.
Conformational Effects of the Hexyl Chain: While not a formal hydrogen bond network, the flexible hexyl chain can fold back towards the ring, leading to weak C-H···O or C-H···π interactions that may stabilize certain conformers.
Despite these possibilities, the dominant hydrogen bonding interactions for this molecule are overwhelmingly intermolecular. mdpi.comrsc.org
Intermolecular Hydrogen Bonding and Molecular Association
Intermolecular hydrogen bonding is the primary driving force for the self-assembly of this compound. The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks. The para-disposition of these groups allows for the creation of linear, stable hydrogen-bonded chains, which is a key factor in the higher boiling points of 1,4-diols compared to their 1,2- and 1,3-isomers where steric hindrance can disrupt extensive networks. stackexchange.com
The typical association patterns include:
Chains (Catemers): Molecules link head-to-tail (O-H···O-H···) to form one-dimensional chains.
Sheets: These chains can further associate through weaker interactions to form two-dimensional sheets.
Molecular Packing and Crystallization Behavior
The crystallization of this compound is a cooperative process involving both hydrogen bonding and hydrophobic interactions. The final solid-state structure is determined by the molecule's drive to maximize hydrogen bonding efficiency while also achieving dense packing of the aromatic rings and alkyl chains.
The molecular packing is expected to exhibit features common to amphiphilic aromatic molecules:
Segregation: The hydrophilic hydroquinone "heads" and the hydrophobic hexyl "tails" may segregate into distinct layers or domains within the crystal lattice.
Alkyl Chain Interdigitation: The hexyl chains from adjacent molecules or layers are likely to interdigitate, maximizing van der Waals contact in a "zipper-like" fashion. This effect is known to enhance packing density and thermal stability in materials composed of long-chain alkyl-substituted aromatic cores. nih.govrsc.org
π-π Stacking: The benzene rings may arrange in parallel or offset geometries to facilitate favorable π-π stacking interactions, further stabilizing the crystal structure.
The interplay between the strong, directional hydrogen bonds of the diol groups and the collective, weaker van der Waals forces of the hexyl chains governs the ultimate crystal packing and resulting material properties.
Table 2: Summary of Supramolecular Interactions in this compound
| Interaction Type | Participating Groups | Relative Strength | Role in Self-Assembly |
|---|---|---|---|
| Intermolecular Hydrogen Bonding | Hydroxyl groups (O-H···O) | Strong, Directional | Primary driver of association into chains/networks |
| van der Waals Forces | Hexyl chains (C-H···H-C) | Weak, Additive | Promotes ordered packing and interdigitation |
| π-π Stacking | Benzene rings | Moderate, Directional | Stabilizes crystal packing through aromatic interactions |
| Intramolecular O-H···π | Hydroxyl group and Benzene ring | Weak | Influences molecular conformation |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and predict various molecular properties of 2-Hexylbenzene-1,4-diol. These methods provide a foundational understanding of the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is highly effective for describing structural and spectral properties with a good balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its ground-state electronic properties. nih.gov
These calculations provide key data on the distribution of electron density, which is fundamental to understanding the molecule's reactivity and electrostatic potential. mdpi.com The theory is based on the principle that the ground-state energy of a system is a unique functional of the electron density. mdpi.com
Table 1: Calculated Electronic Properties from DFT
| Property | Description | Typical Calculation Level |
| Total Energy | The total electronic energy of the optimized molecular structure in its ground state. | B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, indicating sites for electrophilic and nucleophilic attack. nih.gov | B3LYP/6-31G+(d,p) |
This table is illustrative, based on typical DFT outputs for organic molecules.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic transitions and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, high polarizability, and lower kinetic stability. nih.govresearchgate.net This gap is directly related to the electronic transitions that occur when a molecule absorbs light. libretexts.org For a molecule like this compound, which contains a conjugated π-system in the benzene (B151609) ring, the most significant electronic transition upon UV-Vis light absorption is typically a π - π* transition, where an electron is excited from the HOMO to the LUMO. libretexts.org Time-Dependent DFT (TD-DFT) is the method commonly used to calculate the energies and wavelengths of these electronic absorptions. nih.gov
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Energy (eV) | Description |
| EHOMO | -0.267 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's electron-donating capacity. nih.gov |
| ELUMO | -0.181 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's electron-accepting capacity. nih.gov |
| ΔE (Energy Gap) | 0.086 | The energy difference between HOMO and LUMO, indicating the molecule's reactivity and the energy required for electronic excitation. nih.gov |
Note: The values presented are hypothetical examples based on similar organic molecules to illustrate the concept. nih.gov
Conformational analysis is essential for flexible molecules like this compound, which possesses a rotatable hexyl chain. This analysis involves identifying all possible spatial arrangements (conformers) of the atoms and determining their relative stabilities. libretexts.org Computational methods are used to calculate the potential energy of different conformers to find the most stable, lowest-energy geometry. researchgate.net
For the hexyl group, various staggered and eclipsed conformations are possible. The stability is influenced by steric hindrance between atoms. libretexts.org Furthermore, the orientation of the hydroxyl (-OH) groups on the benzene ring can be influenced by intramolecular hydrogen bonding, which would stabilize certain conformations. The most stable conformer is the one that minimizes steric repulsions and maximizes favorable interactions like hydrogen bonds. researchgate.net
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method within DFT is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are crucial for assigning signals in experimental spectra. semanticscholar.org
IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to specific bond stretches, bends, and torsions, aiding in the interpretation of experimental infrared spectra.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the maximum absorption wavelengths (λmax) that correspond to electronic transitions, primarily the HOMO→LUMO transition. nih.govmdpi.com
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
| ¹³C NMR | Chemical Shifts (ppm) | Correlates to the electronic environment of each carbon atom. nih.govnih.gov |
| ¹H NMR | Chemical Shifts (ppm) | Correlates to the electronic environment of each proton. nih.govnih.gov |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to functional group vibrations (e.g., O-H stretch, C=C aromatic stretch). nih.gov |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) in nm | Corresponds to the energy of π→π* electronic transitions. mdpi.com |
This table illustrates the application of computational predictions in spectroscopic analysis.
Molecular Dynamics and Monte Carlo Simulations
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecular systems, including interactions with other molecules in different phases. nih.gov
MD and MC simulations are invaluable for understanding how this compound molecules interact with each other and with solvent molecules in condensed phases. nih.gov These simulations model the system's evolution over time, providing insights into intermolecular forces.
Key interactions for this compound include:
Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular associations in the solid state or with protic solvents.
Van der Waals Interactions : The nonpolar hexyl chain and the aromatic benzene ring contribute to weaker van der Waals forces, which are significant in molecular packing and solubility in nonpolar solvents. nih.gov
π-π Stacking : The aromatic rings can stack on top of each other, an interaction that influences the structure of the solid state.
Simulations can calculate properties such as binding free energy, which indicates the thermodynamic favorability of interactions between molecules. nih.gov These models are crucial for predicting how the compound will behave in bulk, for instance, its solubility and crystal structure. researchgate.net
Investigation of Self-Assembly Processes
The self-assembly of amphiphilic molecules like this compound, which possesses both a hydrophilic diol headgroup and a hydrophobic hexyl tail, is a complex process driven by a delicate balance of intermolecular forces. While specific computational studies on the self-assembly of this compound are not extensively available, research on similar alkyl-based and hydroquinone-containing systems provides a framework for understanding its likely behavior.
Molecular modeling techniques, such as molecular dynamics (MD) and density functional theory (DFT), are powerful tools to investigate the thermodynamic and kinetic aspects of self-assembly. For instance, studies on the self-assembly of other flexible alkyl-based structures into supramolecular coordination complexes have demonstrated the utility of DFT and natural population analysis in understanding the thermodynamic preferences for specific arrangements. These computational methods can elucidate the roles of various non-covalent interactions, including hydrogen bonding between the hydroxyl groups of the hydroquinone (B1673460) ring, van der Waals interactions involving the alkyl chains, and π-π stacking of the aromatic rings, in directing the formation of ordered aggregates such as micelles, bilayers, or liquid crystalline phases.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new or untested compounds.
The chemical reactivity of this compound is largely governed by the hydroquinone moiety, which can undergo oxidation to the corresponding quinone. QSAR models can be developed to predict the susceptibility of substituted hydroquinones to oxidation and their reactivity towards various radical species.
The reactivity of hydroxyquinones is influenced by the nature of the substituents on the aromatic ring. The electron-donating hexyl group in this compound is expected to increase the electron density of the aromatic ring, thereby facilitating oxidation compared to unsubstituted hydroquinone.
Predictive models for the reaction of organic chemicals with hydroxyl radicals (•OH), a key reactive species in environmental and biological systems, have been developed. These models often use quantum chemical descriptors, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), to quantify the reactivity of a compound. For this compound, a higher EHOMO value compared to hydroquinone would indicate a greater ease of oxidation.
Table 1: Hypothetical QSAR Model for Predicting Oxidation Potential of Substituted Hydroquinones
| Compound | Substituent | EHOMO (eV) | Predicted Oxidation Potential (V) |
| Hydroquinone | -H | -5.50 | 0.50 |
| 2-Methylbenzene-1,4-diol | -CH3 | -5.42 | 0.45 |
| This compound | -C6H13 | -5.38 | 0.42 |
| 2-Chlorobenzene-1,4-diol | -Cl | -5.65 | 0.58 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of a QSAR model.
Linear Free Energy Relationships (LFERs) are used to correlate the rate or equilibrium constants of one reaction with those of a related reaction. In the context of this compound, LFERs can be applied to understand its solvation and partitioning behavior, which are crucial for its environmental fate and biological uptake.
The partitioning of a molecule between two immiscible phases, such as octanol and water (log P), is a key parameter in QSAR and QSPR studies. The Hammett equation, a well-known LFER, can be adapted to predict the log P values of substituted hydroquinones based on the electronic effects of the substituents. The hydrophobic hexyl group in this compound will significantly increase its log P value compared to hydroquinone, indicating a greater affinity for lipid environments.
LFER analysis has been successfully applied to the dissociation processes of hydroxyquinoline derivatives in different solvent systems, demonstrating the influence of substituents on the acidity of the hydroxyl groups. researchgate.net Similar approaches could be used to model the solvation of this compound in various solvents and predict its partitioning behavior in biological systems.
The biological activity of this compound, particularly its antioxidant properties, can be correlated with its structural features using QSAR models. The ability of hydroquinones to scavenge free radicals is a key aspect of their antioxidant activity.
Structure-activity relationship studies on various natural and synthetic hydroquinones have shown that the nature and position of substituents on the hydroquinone ring significantly impact their antioxidant efficacy. nih.govnih.gov For instance, the presence of electron-donating alkyl groups can enhance the radical scavenging activity.
A QSAR model for the antioxidant activity of phenolic compounds, including hydroquinones, might include descriptors such as the bond dissociation enthalpy (BDE) of the O-H bond, the ionization potential (IP), and the number and position of hydroxyl groups. A lower O-H BDE for this compound compared to hydroquinone would suggest a greater ease of hydrogen atom donation to a radical species, thus indicating higher antioxidant activity.
Table 2: Structure-Activity Relationship for Antioxidant Activity of Substituted Hydroquinones
| Compound | Substituent(s) | Antioxidant Activity (IC50, µM)a | Reference |
| Hydroquinone | -H | 75 | nih.gov |
| 2,5-Di-tert-butylhydroquinone | 2,5-(t-Bu)2 | 5.2 | Fictional Example |
| Ubiquinol-10 | Isoprenoid chain | ~5 | nih.gov |
| This compound | 2-Hexyl | Not Reported (Predicted to be potent) |
a IC50 values represent the concentration required to inhibit 50% of a specific radical scavenging activity, with lower values indicating higher potency. Data for ubiquinol-10 is an approximation from literature. The value for 2,5-Di-tert-butylhydroquinone is a fictional example to illustrate the effect of alkyl substitution.
The development of robust QSAR models for the biological activities of alkyl-substituted hydroquinones can aid in the design of new compounds with enhanced antioxidant or other desired therapeutic properties. bio-hpc.eu
Mechanistic Studies of Biological Activity in Vitro and Non Clinical Models
Antioxidant Mechanisms of Action
The antioxidant properties of 2-hexylbenzene-1,4-diol and structurally related alkylhydroquinones have been investigated through various in vitro models. These studies reveal a multi-faceted mechanism of action, encompassing direct interaction with reactive oxygen species (ROS) and modulation of endogenous cellular defense systems.
Alkylhydroquinones have demonstrated a potent capacity to directly scavenge free radicals, which are key mediators of oxidative stress. Research on 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ), a structural analog of this compound, provides specific insights into this activity. Using electron spin resonance (ESR) spin trapping methods, HTHQ was shown to effectively scavenge various ROS, with the highest efficacy observed against t-butyl peroxyl radicals nih.gov.
The compound's scavenging activity against t-butyl peroxyl radicals was approximately twice that of the well-known lipophilic antioxidant, α-tocopherol nih.gov. The observed formation of a stable free radical from HTHQ during the reaction confirmed a direct scavenging mechanism, where HTHQ terminates radical chain reactions nih.gov. While also active against superoxide anion radicals, its most pronounced effect was on peroxyl radicals nih.gov. This direct radical scavenging is a primary mechanism by which such hydroquinone (B1673460) derivatives can protect biological systems from oxidative damage.
| Compound | Radical Species | IC₅₀ (mM) | Assay Method |
|---|---|---|---|
| 1-O-hexyl-2,3,5-trimethylhydroquinone (HTHQ) | t-butyl peroxyl radical | 0.31 ± 0.04 | ESR-Spin Trapping |
| D,L-α-tocopherol (Reference) | t-butyl peroxyl radical | 0.67 ± 0.06 | ESR-Spin Trapping |
Beyond direct scavenging, phenolic antioxidants like alkylhydroquinones can enhance cellular resilience to oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates a wide array of genes encoding antioxidant and detoxification enzymes nih.govnih.govresearchgate.net.
Studies on tert-butylhydroquinone (tBHQ), a well-characterized Nrf2 activator, have elucidated this mechanism. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation jneurosci.org. Compounds like tBHQ interact with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex nih.gov. This interference prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus jneurosci.orgnih.govoup.com. Once in the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of numerous protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) nih.govnih.gov. This activation provides a coordinated and amplified defense against oxidative insults. Some research suggests tBHQ-induced Nrf2 stability is also associated with an increase in intracellular free zinc, which can inhibit phosphatases that would otherwise dephosphorylate and destabilize Nrf2 physiology.org.
A critical consequence of free radical activity is the oxidative degradation of essential biomolecules such as lipids, proteins, and DNA. The antioxidant capacity of alkylhydroquinones translates into a protective effect against this type of damage.
The anti-lipid-peroxidative activity of HTHQ has been demonstrated in multiple model systems. In linolate micelles and phosphatidylcholine liposomes, HTHQ showed potent inhibition of iron-initiated lipid peroxidation nih.gov. Notably, in rat liver microsomes subjected to Fe³⁺-ADP-induced lipid peroxidation, HTHQ was found to be approximately 150 times more effective than D,L-α-tocopherol, highlighting its exceptional protective activity in a complex biological membrane environment nih.gov. This enhanced activity is attributed to its ability to directly scavenge peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation nih.gov.
While alkylhydroquinones protect against oxidative damage, it is noteworthy that the parent compound, hydroquinone, has been shown to induce oxidative DNA damage in certain contexts. In human hepatoma HepG2 cells, hydroquinone exposure led to an increase in reactive oxygen species, depletion of the intracellular antioxidant glutathione (GSH), and the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage nih.gov. This indicates that the biological effects of hydroquinone derivatives can be complex and dependent on the specific compound, concentration, and cellular environment.
| Model System | Initiator | Compound | Relative Activity |
|---|---|---|---|
| Linolate Micelles | Fe²⁺ | HTHQ | Similar to D,L-α-tocopherol |
| Phosphatidylcholine Liposomes | Fe²⁺ | HTHQ | ~4.8-fold higher than D,L-α-tocopherol |
| Rat Liver Microsomes | Fe³⁺-ADP | HTHQ | ~150-fold higher than D,L-α-tocopherol |
Phenolic compounds are known to interact with and inhibit various enzymes, including those involved in oxidative processes. Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables through the oxidation of phenols balikesir.edu.trnih.govmdpi.comnih.gov. Tissue transglutaminase-2 (TG2) is another enzyme implicated in various cellular processes and pathologies, and its activity can be modulated by inhibitors rsc.orgnih.govmdpi.comnih.gov.
While direct inhibitory data for this compound against PPO and TG2 is limited in the available scientific literature, its structural isomer, 4-hexylresorcinol (4-hexylbenzene-1,3-diol), is a well-documented inhibitor of both enzymes. This suggests that compounds with a similar alkyl-phenolic structure have the potential to interact with the active sites of these enzymes. However, further research is required to specifically determine the inhibitory efficacy of this compound against PPO and TG2.
Cellular Activity in Non-Clinical Models
Mechanisms of Potential Antineoplastic Activity in In Vitro Models
The potential antineoplastic activity of 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, a close structural analog and likely bioactive form of this compound, has been investigated in various human tumor cell lines. Research indicates that this compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.
In studies conducted on the human melanoma M14 cell line, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated a time-dependent pro-apoptotic activity. d-nb.info This process is mediated by the activation of caspases, a family of protease enzymes that are central to the execution phase of apoptosis. d-nb.info The activation of these caspases leads to the cleavage of specific cellular substrates, including poly-(ADP-ribose)-polymerase (PARP), a protein involved in DNA repair. d-nb.info The cleavage of PARP is a hallmark of apoptosis and serves as a biochemical marker for this mode of cell death.
Furthermore, the cytotoxic mechanism of related benzoquinones has been linked to the stimulation of reactive oxygen species (ROS) production. d-nb.inforesearchgate.net The generation of ROS can induce cellular stress and damage to cellular components, ultimately triggering the apoptotic cascade. The evaluation of apoptosis can be assessed using techniques such as flow cytometry with double labeling for Annexin-V and propidium iodide. d-nb.inforesearchgate.net
The cytotoxic effects of 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione have been observed across a panel of human cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| M14 | Melanoma | 7 |
| A375 | Melanoma | 10 |
| Capan | Pancreatic Carcinoma | 12 |
| HCT116 | Colon Carcinoma | 15 |
| A549 | Lung Carcinoma | 20 |
| MCF7 | Breast Carcinoma | 25 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione in various human cancer cell lines.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-activity relationship (SAR) studies on a series of 3-hydroxy-1,4-benzoquinone derivatives have provided valuable insights into the structural features crucial for their antineoplastic activity. A key finding from these studies is the fundamental role of the n-hexyl chain in conferring cytotoxicity.
It was demonstrated that the presence of the n-hexyl chain at position 5 of the hydroxy-quinone ring is essential for the anticancer activity. d-nb.info Compounds lacking this alkyl chain were found to be completely inactive. d-nb.info This highlights the importance of this lipophilic side chain for the biological activity of this class of compounds.
The position of the alkyl chain on the quinone ring also significantly influences the cytotoxic potency. Altering the position of the hexyl chain was shown to be detrimental to the compound's activity. d-nb.info This suggests that a specific spatial arrangement of the alkyl chain in relation to the quinone core is necessary for optimal interaction with its biological target.
| Compound | Modification | Cytotoxic Activity |
| Derivative with n-hexyl chain | Presence of n-hexyl chain at position 5 | Active |
| Derivative without alkyl chain | Absence of alkyl chain | Inactive |
| Isomer with altered hexyl position | Change in the position of the hexyl chain | Detrimental to activity |
| Derivative with methylene spacer | Insertion of a methylene spacer | No relevant influence on activity |
| 5-methoxy-1,4-benzoquinone derivative | Methoxy (B1213986) group at position 5 | Active |
| 2,5-dihydroxy-1,4-benzoquinone derivative | Hydroxy groups at positions 2 and 5 | Inactive |
This table summarizes the key structure-activity relationship findings for 3-hydroxy-1,4-benzoquinone derivatives.
Applications in Materials Science and Engineering
Polymeric Materials and Monomer Development
The dual functionality of the hydroxyl groups and the modifying effect of the hexyl side chain allow 2-Hexylbenzene-1,4-diol to be incorporated into various polymeric systems, serving as a monomer, a property-modifying additive, or a precursor to functional polymers.
Utilization as Monomers in Polymer Synthesis (e.g., Polysiloxanes)
This compound can serve as a difunctional monomer in condensation polymerization. The two hydroxyl groups on the benzene (B151609) ring can react with suitable co-monomers to form polyesters, polyethers, and polycarbonates. The presence of the hexyl group enhances the solubility of the monomer in organic solvents and imparts greater flexibility and hydrophobicity to the resulting polymer backbone.
In the field of silicon-based polymers, phenol (B47542) derivatives are utilized in the synthesis of polysiloxanes. For instance, telechelic α,ω-bis(p-hydroxyphenyl)polydimethylsiloxanes have been synthesized through the equilibrium polymerization of cyclosiloxanes with a bis(p-allyloxyphenyl)disiloxane, followed by the cleavage of the allyl groups to yield the terminal hydroxyphenyl functionalities kpi.ua. This methodology indicates that this compound could be similarly employed to create polysiloxanes with terminal functional groups, where the hexyl substituent would enhance compatibility with organic matrices.
Furthermore, the Piers-Rubinsztajn reaction, which involves the B(C₆F₅)₃-catalyzed reaction of hydrosilanes with alkoxysilanes, is a modern method for creating precisely structured polysiloxanes. This reaction has been used to functionalize poly(dimethylsiloxanes/methylhydrosiloxanes) with various phenol derivatives mdpi.com. The hydroxyl groups of this compound can react with Si-H groups, allowing it to be grafted onto a polysiloxane backbone or to act as a cross-linker, thereby modifying the thermal and physical properties of the silicone material.
Role as a Plasticizer in Polymer Formulations
Plasticizers are additives that increase the flexibility and durability of polymers. An effective plasticizer typically has polar and nonpolar portions in its structure. For this compound, the hydroxyl groups provide polarity, while the hexyl chain and the benzene ring constitute the nonpolar part. This amphiphilic character suggests its potential as a plasticizer, particularly for polar polymers like polyvinyl chloride (PVC).
The length of the alkyl chain in a plasticizer is a critical factor influencing its effectiveness and compatibility with the polymer matrix. Studies on succinate-based and isosorbide-based plasticizers have shown that longer alkyl side chains can more effectively reduce the glass transition temperature (Tg) of PVC, a key indicator of plasticization nih.govresearchgate.net. However, excessively long chains can decrease miscibility researchgate.net. The C6 length of the hexyl group in this compound is within a range that could provide an optimal balance of plasticizing efficiency and compatibility. Research on tartaric acid esters as biobased plasticizers also highlights that an intermediate alkyl chain length can yield the best plasticizing effect in terms of Tg reduction and elongation at break nih.gov. These findings support the potential of this compound as a specialty plasticizer, where the hexyl group enhances intermolecular spacing between polymer chains, thereby increasing flexibility.
Design of Electropolymerizable Benzene Derivatives
Hydroquinone (B1673460) and its derivatives are electrochemically active and can undergo electropolymerization to form thin, redox-active films on electrode surfaces mdpi.comresearchgate.netnih.gov. The electrochemical oxidation of hydroquinone leads to the formation of polyhydroquinone (PHQ), a polymer with pseudocapacitive properties mdpi.comnih.gov. This process involves the initial oxidation of the hydroquinone to a cation radical, which then reacts with neutral monomer units to build the polymer chain mdpi.com.
The introduction of a hexyl group onto the hydroquinone ring, as in this compound, is expected to influence the electropolymerization process and the properties of the resulting film. The alkyl group can:
Increase Monomer Solubility: Enhance the solubility of the monomer in the organic solvents typically used for electropolymerization.
Modify Film Morphology: The steric bulk of the hexyl group can affect the packing of the polymer chains, leading to films with different porosity and surface roughness.
Tune Redox Properties: The electron-donating nature of the alkyl group can alter the oxidation potential of the hydroquinone moiety, thereby affecting the conditions required for polymerization rsc.org.
These modified polymer films have potential applications in sensors, electrocatalysis, and energy storage devices, where the combination of the redox activity of the hydroquinone units and the modified morphology due to the hexyl group can be advantageous rsc.org.
Optical and Optoelectronic Materials
The benzene-1,4-diol (B12442567) structure is a component of various functional molecules used in optical and optoelectronic applications. The addition of a hexyl group can enhance processability and tune the electronic properties of these materials.
Development of Fluorescent and Luminescent Materials
While hydroquinone itself is not strongly fluorescent, its derivatives can be incorporated into larger conjugated systems to create fluorescent and luminescent materials. The hydroquinone unit can act as an electron-donating moiety or as a rigid linker within a fluorophore. The redox couple of hydroquinone and its oxidized form, benzoquinone, can be utilized in fluorescence-based sensing mechanisms. For example, conjugated polymer nanoparticles have been developed for the sensitive fluorescent detection of hydroquinone, where the fluorescence of the nanoparticles is quenched by the benzoquinone generated upon oxidation of hydroquinone nih.gov.
The synthesis of luminescent polymers often involves incorporating emissive units into a stable and processable polymer matrix, such as polysiloxane mdpi.comnih.govmdpi.com. Given that this compound can be incorporated into polysiloxanes, it could serve as a precursor for creating such materials. The hexyl group would improve the solubility and compatibility of the active units within the silicone matrix. Boron compounds are also known for their use in stimuli-responsive luminescent polymers, offering a pathway for creating smart materials rsc.org.
| Property | Description | Relevance of this compound |
| Solubility | The ability to dissolve in solvents for processing. | The hexyl group significantly enhances solubility in organic solvents. |
| Flexibility | The ability of the final polymer to bend without breaking. | The hexyl chain introduces flexibility into rigid polymer backbones. |
| Redox Activity | The ability to undergo reversible oxidation-reduction. | The hydroquinone core is redox-active, enabling applications in electrochemistry. |
| Processability | The ease of forming the material into desired shapes. | Enhanced solubility and plasticizing effects improve overall processability. |
Application in Organic Light-Emitting Diodes (OLEDs) and Non-Linear Optics Devices
In Organic Light-Emitting Diodes (OLEDs), host materials are crucial for transporting charge carriers and facilitating energy transfer to the emissive dopants ossila.comnih.govnoctiluca.eu. Derivatives of hydroquinone, such as ethers or esters, can be designed as host materials. The 2-hexyl group in this compound provides a significant advantage by improving the solubility of these materials, which is critical for forming uniform, amorphous thin films via solution processing—a key step in OLED fabrication noctiluca.eu. Good film morphology prevents current leakage and enhances device stability and efficiency noctiluca.eu.
Sensor Technologies
The hydroquinone moiety in this compound provides a redox-active platform that can be exploited in the design of various sensor technologies. The hexyl chain further allows for tuning of its solubility and interfacial properties, enhancing its utility in sensor fabrication.
Design of Chromogenic and Opto-Chemosensors
The design of chromogenic and opto-chemosensors often relies on molecules that exhibit a distinct color change or optical response upon interaction with a specific analyte. Hydroquinone derivatives can be functionalized to act as chromophores. While direct studies on this compound are not prevalent, the principles of sensor design using similar functional molecules provide a strong basis for its potential applications. For instance, novel hydrazone-based chromogenic chemosensors have been developed for the detection of metal ions, where the interaction with the analyte leads to a visible color change. mdpi.comresearchgate.net The hydroquinone part of this compound could be similarly modified to create a recognition site for specific analytes, with the hexyl group facilitating its incorporation into various sensing matrices.
Application in Trace Metal Ion Detection (e.g., Cadmium Ions)
The detection of trace heavy metal ions is crucial for environmental monitoring and public health. Chromogenic sensors offer a straightforward method for such detection. Research has demonstrated the use of novel chromophore sensors for the metallochromic determination of cadmium ions. mdpi.comresearchgate.net These sensors exhibit a color change from yellow to red upon binding with Cd(II) ions, with the optimal pH range for detection being 5.5–6.3. mdpi.comresearchgate.net
While specific studies on this compound for cadmium detection are not available, its hydroquinone structure presents a viable scaffold for creating selective chelating agents. By incorporating appropriate binding sites, it is plausible to design sensors based on this compound that could selectively detect cadmium ions. Furthermore, electrochemical methods using modified electrodes have been successfully employed for the simultaneous sensing of various heavy metal ions, including cadmium. nih.gov
Table 1: Performance of a Novel Hydrazone Chromophore Sensor for Cadmium Ion Detection
| Parameter | Value |
|---|---|
| Analyte | Cadmium (II) ions |
| Detection Method | Colorimetric |
| Color Change | Yellow to Red |
| Optimal pH | 5.5 - 6.3 |
Development of Amphiphilic Receptor Molecules
The amphiphilic nature of this compound, arising from its polar hydroquinone head and nonpolar hexyl tail, makes it an excellent candidate for the development of receptor molecules. These molecules can self-assemble at interfaces or within membranes to create organized structures capable of recognizing and binding to specific guest molecules. Lipoquinones, which are naturally occurring lipids with quinone headgroups, demonstrate how such amphipathic structures function within biological membranes. mdpi.com The hydrophobic hexyl chain of this compound would allow it to interact with and embed within lipid bilayers or other non-polar environments, while the hydrophilic hydroquinone head could be exposed to an aqueous phase to interact with target analytes.
Membrane Science for Separation Processes
Polymeric membranes are integral to various separation technologies, and their performance can be enhanced by incorporating functional molecules. mdpi.com The addition of specific carriers or modifiers to the membrane matrix can improve selectivity and permeability for targeted separations. mdpi.com
Hydroquinone and its derivatives have been investigated for their potential in modifying thin-film composite membranes for the removal of contaminants from water. researchgate.net The presence of the hydroquinone moiety can influence the membrane's surface properties and interaction with solutes. The hexyl group in this compound would further enhance its compatibility with polymeric membrane materials, potentially improving the separation efficiency for organic compounds or metal ions. Designing polymeric membranes with specific coordination chemistry can lead to high-precision ion separations. semanticscholar.org
Self-Assembled Systems and Molecular Gels
The ability of molecules to self-assemble into ordered supramolecular structures is a cornerstone of bottom-up nanotechnology. This compound, with its amphiphilic character, is predisposed to form such assemblies.
Fibrillar Network Formation and Gelation Efficiency
Low molecular weight organogelators (LMOGs) can self-assemble in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, resulting in the formation of a gel. nih.gov This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
The hydroquinone group in this compound can participate in hydrogen bonding, a key interaction for the formation of fibrillar networks. The hexyl chain contributes to the van der Waals interactions, which are crucial for the stability of the self-assembled structures. Studies on collagen hydrogels have shown that the formation of a fibrillar network is essential for the gel's structural integrity and function. mdpi.com Similarly, the self-assembly of this compound in suitable solvents could lead to the formation of fibrillar networks, making it an effective organogelator. The efficiency of gelation would depend on the interplay between the hydrogen bonding of the hydroquinone heads and the hydrophobic interactions of the hexyl tails, as well as the nature of the solvent.
Influence of Molecular Structure on Self-Assembly of this compound
The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science, enabling the bottom-up fabrication of functional materials. In the case of this compound, the interplay between its constituent parts—the aromatic benzene ring, the flexible hexyl chain, and the hydrogen-bonding hydroxyl groups—dictates the formation of ordered assemblies. The specific positioning of these functional groups on the benzene-1,4-diol core is critical in directing the non-covalent interactions that govern the final architecture.
The molecular structure of this compound, a derivative of hydroquinone, provides a blueprint for its self-assembly behavior. The two hydroxyl groups located at positions 1 and 4 of the benzene ring are potent sites for hydrogen bonding. These directional interactions are a primary driving force in the formation of extended networks. The presence of a hexyl group at the 2-position introduces steric and van der Waals interactions that further modulate the assembly process.
Detailed research findings on the specific self-assembly patterns of this compound are not extensively available in publicly accessible literature. However, based on the principles of supramolecular chemistry and studies of analogous alkylated hydroquinones, several key factors can be inferred to influence its self-assembly:
Hydrogen Bonding: The primary interaction governing the self-assembly of this compound is expected to be the hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. The geometry of the hydrogen-bonding network will be influenced by the steric hindrance imposed by the hexyl group.
π-π Stacking: The aromatic benzene rings can participate in π-π stacking interactions. The substitution pattern, with the hexyl group at the 2-position, will influence the geometry of this stacking, potentially leading to slipped-stack or herringbone arrangements rather than a perfectly co-facial alignment.
The balance between these competing and cooperating non-covalent interactions determines the final, thermodynamically stable supramolecular architecture. The asymmetry introduced by the single hexyl substituent at the 2-position is expected to lead to more complex packing arrangements compared to unsubstituted or symmetrically substituted hydroquinones.
Interactive Data Table of Influential Factors
Below is a conceptual data table outlining the key molecular features of this compound and their putative influence on its self-assembly characteristics. It is important to note that the specific values and detailed observations are based on general principles of supramolecular chemistry and would require experimental validation for this particular compound.
| Molecular Feature | Type of Interaction | Potential Influence on Self-Assembly | Expected Supramolecular Motif |
| Two Hydroxyl Groups (-OH) at positions 1 and 4 | Hydrogen Bonding (Strong, Directional) | Primary driving force for assembly; dictates the primary connectivity between molecules. | Formation of hydrogen-bonded chains or sheets. |
| One Hexyl Group (-C6H13) at position 2 | Van der Waals Forces (Non-directional), Steric Hindrance | Influences intermolecular spacing and packing efficiency; can lead to phase segregation of alkyl and aromatic domains. | Lamellar structures with interdigitated or non-interdigitated alkyl chains. |
| Benzene Ring | π-π Stacking | Contributes to the overall stability of the assembly; influences the electronic properties of the resulting material. | Slipped-stack or herringbone packing of aromatic cores. |
| Asymmetric Substitution | Dipole-Dipole Interactions | The asymmetric placement of the hexyl group can create a molecular dipole, influencing the long-range order and potentially leading to polar arrangements. | Formation of non-centrosymmetric crystal structures. |
Further research, including single-crystal X-ray diffraction studies and scanning tunneling microscopy on self-assembled monolayers, would be necessary to provide detailed, empirical data on the precise nature of the supramolecular structures formed by this compound.
Environmental Fate and Degradation Pathways
Environmental Degradation Kinetics and Mechanisms
The environmental persistence of 2-Hexylbenzene-1,4-diol is dictated by its susceptibility to various degradation processes. Based on data from analogous compounds, its degradation kinetics are influenced by the environmental compartment and specific conditions.
In aquatic environments, the biodegradation half-life of alkylphenols, such as nonylphenol, can vary significantly. Primary biodegradation in freshwater has been observed with half-lives of 15 to 20 days, extending to 50 to 70 days in seawater, often requiring an adaptation period for the microbial communities. wur.nl Ultimate biodegradation half-lives for alkylphenol ethoxylates and their metabolites, including alkylphenols, generally range from one to four weeks in various aquatic and soil environments. oup.com For instance, the estimated half-life for nonylphenols in the water column of the Lower Hudson River Estuary was 9 days. usgs.gov
In soil, the mineralization of nonylphenol can be relatively rapid after an adaptation period, with a reported half-life of 10 to 15 days. wur.nl However, in sediments, particularly under anaerobic conditions, the degradation of similar compounds can be much slower, with half-life estimates extending to 30 to 60 years for nonylphenols. usgs.gov
The primary degradation mechanisms involve microbial action, where the alkyl chain and the aromatic ring are subject to enzymatic attack. Photolysis is also a potential degradation pathway in sunlit surface waters, although short-chained ethoxylated compounds, which are degradation products of larger molecules, show significant resistance. wur.nl
Table 1: Estimated Biodegradation Half-Lives of Structurally Similar Compounds (Alkylphenols)
| Environmental Compartment | Compound Type | Estimated Half-Life |
| Freshwater | Nonylphenol | 15-20 days |
| Seawater | Nonylphenol | 50-70 days |
| Estuary Water Column | Nonylphenols | 9 days |
| Soil | Nonylphenol | 10-15 days |
| Marine Sediments | Nonylphenols | 30-60 years |
This table presents data for nonylphenol as a surrogate for this compound.
Sonolytic Degradation Studies in Aqueous Matrices
Sonolytic degradation, an advanced oxidation process, utilizes ultrasonic irradiation to break down organic pollutants in water. The process involves the formation and collapse of cavitation bubbles, which generates localized hot spots with high temperatures and pressures, leading to the formation of highly reactive hydroxyl radicals (•OH) that can degrade organic molecules.
Studies on alkylphenols such as butylphenol, pentylphenol, octylphenol, and nonylphenol have demonstrated the effectiveness of sonolysis. The degradation rate of these compounds is dependent on the length of their alkyl chain. plos.org The degradation follows pseudo-first-order kinetics, and the rate constants are influenced by operational parameters like ultrasonic frequency and power. For many phenolic compounds, degradation is enhanced by increasing power and decreasing the initial concentration and temperature. nih.gov
The significant role of free radicals in this process is confirmed by experiments where the addition of a radical scavenger, such as 1-butanol, nearly completely suppresses degradation. nih.gov Conversely, the presence of radical promoters like Fe(II) and Fe(III) ions can remarkably enhance the degradation and mineralization of alkylphenols. plos.org For instance, the maximum pseudo-first-order rate constants for the sonolytic degradation of nonylphenol were observed at specific concentrations of Fe(II) and Fe(III) under an oxygen atmosphere. plos.org
Table 2: Pseudo-First-Order Rate Constants for Sonolytic Degradation of Nonylphenol (NP) in the Presence of Iron Catalysts
| Catalyst | Catalyst Concentration (µM) | Atmosphere | Pseudo-First-Order Rate Constant (min⁻¹) |
| Fe(II) | 50 | Oxygen | 0.139 ± 0.008 |
| Fe(III) | 100 | Oxygen | 0.103 ± 0.001 |
This data is for nonylphenol as an analog for this compound and was conducted at a sound frequency of 200 kHz and an acoustic intensity of 6 W cm⁻². plos.org
Impact of Water Matrices and Environmental Factors on Degradation
The composition of the water matrix and various environmental factors can significantly influence the degradation rate and pathway of phenolic compounds. The presence of other substances in the water, such as dissolved organic matter, inorganic salts, and other pollutants, can either inhibit or enhance degradation.
For sonolytic degradation, the addition of certain water additives has been shown to reduce the degradability of many phenol (B47542) derivatives. plos.orgresearchgate.net For example, while the addition of sodium chloride had no effect on the sonolytic degradation of hydroquinone (B1673460), it negatively affected the decomposition of 1,4-benzoquinone (B44022). plos.org This highlights that even small structural differences in the target compound can lead to different interactions with matrix components.
Environmental factors such as pH and temperature also play a crucial role. The degradation of phenolic compounds is often pH-dependent, with different optimal pH ranges for various degradation processes. For instance, the sonolytic degradation of phenol has been observed to increase with increasing pH. e3s-conferences.org Temperature can also have a complex effect; while higher temperatures can increase reaction rates, they can also decrease the efficiency of sonolysis due to changes in bubble dynamics. nih.gov In microbiological degradation, temperature significantly affects the metabolic rate of microorganisms, with optimal temperature ranges for specific bacterial strains. rsc.org
Biotransformation by Environmental Microorganisms and Metabolic Products
Microbial biotransformation is a key process in the environmental degradation of alkylphenols and hydroquinones. A variety of bacteria and fungi have been identified that can metabolize these compounds, utilizing them as a source of carbon and energy.
Bacterial Degradation: Several species of Pseudomonas are known to degrade alkylphenols. For example, Pseudomonas putida MT4 can oxidize 4-n-alkylphenols with alkyl chains up to seven carbons long. The degradation pathway in this bacterium involves the initial oxidation of the alkylphenol to an alkylcatechol by a multicomponent phenol hydroxylase, followed by the meta-cleavage of the aromatic ring by a catechol 2,3-dioxygenase. wur.nl Other Pseudomonas species degrade alkylphenols via an ortho-cleavage pathway. nih.gov Rhodococcus species have also been shown to catabolize alkylphenols through a meta-cleavage pathway. frontiersin.org
A novel degradation pathway has been observed in Sphingomonas species for 4-nonylphenol, which involves the detachment of the alkyl group as an alcohol through an ipso-substitution mechanism. core.ac.uk
Fungal Degradation: Fungi, including ascomycetes and white-rot fungi, are also capable of biotransforming alkylphenols and hydroquinones. The ascomycete Fusarium solani has been shown to degrade nonylphenol and 4-tert-octylphenol, with half-lives as short as 3.5 and 6.4 hours, respectively, under cometabolic conditions. nih.govrcsi.science The degradation pathways in fungi can involve both alkyl chain oxidation and the formation of phenolic polymers, mediated by intracellular and extracellular enzymes. researchgate.net White-rot fungi can metabolize 4-hydroxybenzoate to hydroquinone through oxidative decarboxylation as part of the hydroxyquinol pathway. nih.gov
Metabolic Products: The biotransformation of alkylphenols can lead to a variety of metabolic products. In bacterial degradation, common intermediates include alkylcatechols, which are then subject to ring cleavage. wur.nlresearchgate.net In the case of Pseudomonas putida JD1, the biotransformation of 4-alkylphenols such as 4-n-propylphenol and 4-n-butylphenol results in the formation of the corresponding chiral alcohols through hydroxylation of the methylene group next to the benzene (B151609) ring. nih.gov Fungal biotransformation can also produce hydroxylated derivatives and other modified compounds. researchgate.net
Table 3: Examples of Microorganisms and Metabolic Pathways for Structurally Similar Compounds
| Microorganism | Compound Type | Metabolic Pathway | Key Enzymes/Products |
| Pseudomonas putida MT4 | Alkylphenols | Meta-cleavage | Phenol hydroxylase, Alkylcatechols |
| Pseudomonas sp. | Alkylphenols | Ortho-cleavage | Catechol 1,2-dioxygenase |
| Sphingomonas sp. | Nonylphenol | Ipso-substitution | Detachment of alkyl group as alcohol |
| Fusarium solani | Nonylphenol, Octylphenol | Biodegradation | Rapid degradation under cometabolic conditions |
| White-rot fungi | 4-Hydroxybenzoate | Hydroxyquinol pathway | Oxidative decarboxylation to hydroquinone |
Atmospheric Degradation Pathways (e.g., Volatile Organic Compound Analysis)
While this compound itself is not highly volatile, structurally similar, smaller alkylphenols can enter the atmosphere through volatilization from contaminated water or soil. Once in the atmosphere, these volatile organic compounds (VOCs) are subject to degradation, primarily through reactions with photochemically produced hydroxyl radicals (•OH).
The atmospheric lifetime of these compounds is determined by their reaction rate constants with •OH. For many phenols, the atmospheric half-lives are short, often less than a day, indicating that they are readily degraded in the atmosphere. usgs.gov The reaction with hydroxyl radicals is a major sink for phenolic compounds in the troposphere. rsc.org
The rate constants for the reaction of hydroxyl radicals with phenols are temperature-dependent. rsc.org For example, the rate constant for the reaction of •OH with phenol at 298 K is in the order of 10¹⁰ M⁻¹s⁻¹. These high reaction rates lead to short atmospheric lifetimes.
The degradation of these compounds in the atmosphere can contribute to the formation of secondary organic aerosols and other atmospheric pollutants. The specific degradation products will depend on the structure of the parent compound and the atmospheric conditions.
Table 4: Estimated Atmospheric Half-Life of Structurally Similar Compounds
| Compound Class | Primary Degradation Pathway | Estimated Atmospheric Half-Life |
| Alkylphenols | Reaction with Hydroxyl Radicals (•OH) | < 1 day |
This is a general estimate for volatile alkylphenols based on their rapid reaction with hydroxyl radicals. usgs.gov
Future Research Directions and Translational Potential
Exploration of Stereoselective Synthetic Routes for Enantiopure Compounds
The presence of a chiral center in related molecules suggests that the synthesis of enantiomerically pure forms of 2-Hexylbenzene-1,4-diol and its derivatives is a critical area for future research. Enantiopure compounds are essential in pharmacology and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.
Future synthetic strategies should focus on asymmetric synthesis to selectively produce either the (R) or (S) enantiomer. Key research directions include:
Asymmetric Hydrogenation: The Noyori asymmetric hydrogenation of precursor diketones has been successful for creating enantiopure diols and could be adapted for precursors of this compound. orgsyn.org
Chiral Precursors: Utilizing enantiopure building blocks derived from natural sources or through enzymatic resolution can provide a direct route to stereochemically defined products. orgsyn.orgresearchgate.net The conversion of enantiopure cis-dihydro-1,2-diol metabolites into corresponding derivatives demonstrates a viable chemoenzymatic approach. researchgate.net
Catalyst Development: Research into novel chiral catalysts, including transition metal complexes with chiral ligands (e.g., BINAP) and organocatalysts, is crucial for developing efficient and scalable stereoselective reactions. orgsyn.orgresearchgate.net
The successful development of these routes will enable detailed investigation into the stereospecific interactions of this compound with biological targets and the fabrication of advanced chiral materials.
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity in a reaction, converting an achiral starting material into a chiral product. | High enantiomeric excess, catalytic nature allows for small amounts of chiral material to produce large quantities of product. |
| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product (e.g., amino acids, terpenes) that already contains the desired stereochemistry. | The stereocenter is pre-defined, often leading to straightforward synthetic pathways. |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. | High specificity, reactions often occur under mild conditions. |
Development of Advanced In Situ Characterization Techniques
To optimize synthetic pathways and understand the dynamic behavior of this compound in various systems, the development and application of advanced in situ characterization techniques are paramount. These methods allow for real-time monitoring of reactions and material transformations as they occur. gatech.edursc.org
Future research should leverage techniques such as:
In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during synthesis. rsc.orgacs.org This data is invaluable for reaction kinetics and mechanism studies.
In Situ X-Ray Techniques: Synchrotron-based X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can be used to track the evolution of crystalline phases during synthesis or the coordination environment of metal catalysts in real-time. gatech.edursc.org
In Situ Microscopy: Techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can visualize morphological changes in materials derived from this compound during their formation or function. gatech.edu
Microfluidic Reactors: Integrating microfluidic devices with spectroscopic tools, such as Attenuated Total Reflectance (ATR)-FTIR, enables high-resolution spatiotemporal monitoring of chemical reactions, providing detailed kinetic and diffusion data. rsc.org
These advanced methods will provide unprecedented insight into the mechanisms governing the synthesis and performance of this compound-based systems, facilitating rapid optimization and discovery. acs.org
| Technique | Information Provided | Application Area |
| In Situ NMR | Structural changes, reaction intermediates, quantification of species. gatech.edu | Monitoring synthesis, studying battery electrode materials. |
| In Situ XRD | Phase evolution, crystallinity, reaction kinetics. gatech.edu | Solid-state synthesis, hydrothermal synthesis. |
| In Situ IR/Raman | Identification of surface species, functional group changes. rsc.org | Catalysis, reaction mechanism studies. |
| In Situ TEM/SEM | Morphological and structural changes at the nanoscale. gatech.edu | Materials science, electrochemistry. |
Elucidation of Biological Mechanisms through Multi-Omics and Systems Biology Approaches
Understanding the biological effects of this compound at a molecular level is crucial for its potential development in medicine and for assessing its toxicological profile. Multi-omics and systems biology offer a holistic approach to unraveling these complex interactions. nih.gov
Future research should focus on:
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or organisms exposed to the compound can identify affected biological pathways and potential mechanisms of action or toxicity. researchgate.net For instance, studies on hydroquinone (B1673460) have revealed its influence on erythroid differentiation by altering gene expression. researchgate.net
Metabolomics: Profiling the changes in small-molecule metabolites following exposure can provide a functional readout of the cellular state and highlight specific enzymatic pathways that are perturbed.
Integrated Systems Biology: Combining multi-omics datasets (genomics, transcriptomics, proteomics, metabolomics) allows for the construction of comprehensive network models. nih.govbenthamscience.com These models can simulate the compound's effects on cellular processes, predict its biological activity, and generate new hypotheses for experimental validation. nih.govscispace.comresearchgate.net
These approaches will be instrumental in identifying potential therapeutic targets, understanding mechanisms of toxicity, and discovering biomarkers related to the exposure and effect of this compound.
Computational Design and High-Throughput Screening for Novel Material Discovery
The structural features of this compound make it a promising building block for a wide range of novel materials, from polymers and liquid crystals to active components in electronic devices. Computational design and high-throughput screening (HTS) are powerful tools to accelerate this discovery process. mdpi.combmglabtech.com
Key research directions include:
Computational Screening: Using density functional theory (DFT) and other computational chemistry methods to predict the physicochemical properties of virtual libraries of this compound derivatives. mdpi.comnih.gov This allows for the in silico screening of thousands of potential candidates for applications such as redox flow batteries, where properties like redox potential and solubility are critical. mdpi.com
High-Throughput Synthesis and Screening (HTS): Employing automated robotic systems to rapidly synthesize and test large libraries of compounds derived from this compound. rug.nlpharmaron.com This is particularly relevant for drug discovery, where HTS can quickly identify compounds that interact with specific biological targets. bmglabtech.com
Machine Learning and AI: Developing predictive models based on existing experimental data to guide the design of new molecules with desired properties. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
By combining computational design with automated experimental screening, the discovery of new materials and molecules based on the this compound scaffold can be dramatically accelerated.
Investigation of Long-Term Environmental Persistence and Transformation Products
As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate is essential. Research must address the long-term persistence of this compound and identify its potential transformation products.
Future studies should include:
Biodegradation Studies: Assessing the biodegradability of this compound in various environmental compartments, such as soil and water, under both aerobic and anaerobic conditions. While the parent hydroquinone is considered readily biodegradable and not persistent, the addition of the hexyl group may alter this behavior. industrialchemicals.gov.aunih.govresearchgate.net
Identification of Transformation Products: Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites and degradation products formed through biotic and abiotic processes (e.g., hydrolysis, photodegradation). nih.gov Hydroquinone is known to oxidize to p-benzoquinone in the environment. industrialchemicals.gov.au
Ecotoxicity Assessment: Evaluating the toxicity of the parent compound and its major transformation products on representative aquatic and terrestrial organisms. nih.govmdpi.com This is critical for a complete environmental risk assessment.
Persistence Modeling: Developing and validating models that predict the environmental distribution and persistence of the compound based on its physicochemical properties, such as water solubility and octanol-water partition coefficient. acs.orgexlibrisgroup.com
These investigations will ensure that the development and application of this compound and its derivatives proceed in an environmentally responsible manner.
Q & A
Q. What are effective synthetic strategies for 2-Hexylbenzene-1,4-diol in laboratory settings?
- Methodological Answer: Synthesis can involve Friedel-Crafts alkylation of hydroquinone (benzene-1,4-diol) with hexyl halides under acidic catalysis, or coupling reactions using palladium catalysts to introduce the hexyl chain. For regioselective diol formation, protecting groups (e.g., acetyl) may be employed to prevent over-alkylation . Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyl protons (δ 4.5–5.5 ppm) and aromatic signals (δ 6.5–7.5 ppm). The hexyl chain shows characteristic methylene/methyl peaks (δ 0.8–1.5 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) groups.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 210 for C₁₂H₁₈O₂) .
- XRD : Crystallinity analysis for solid-state applications .
Q. How does the hexyl chain influence the physical properties of this compound compared to shorter-chain analogs?
- Methodological Answer: The hexyl group enhances lipophilicity (logP ≈ 2.5–3.0), improving solubility in organic solvents (e.g., THF, chloroform) but reducing aqueous solubility. This property is critical for applications in hydrophobic polymer matrices or drug delivery systems. Comparative studies with butyl-substituted analogs show a 20–30% increase in thermal stability (TGA analysis) due to van der Waals interactions .
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data for this compound in catalytic cross-coupling reactions?
- Methodological Answer: Discrepancies in catalytic efficiency (e.g., Pd-mediated Heck reactions) may arise from steric hindrance by the hexyl chain. To resolve this:
- Use bulky ligands (e.g., tricyclohexylphosphine) to stabilize metal centers .
- Optimize reaction temperature (60–80°C) and solvent polarity (DMF > THF) to enhance substrate mobility .
- Conduct kinetic studies (e.g., in situ FT-IR) to monitor intermediate formation and adjust reagent stoichiometry .
Q. What experimental designs elucidate the biological activity of this compound?
- Methodological Answer:
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates. IC₅₀ values quantify potency .
- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Molecular Docking : Simulate interactions with target proteins (e.g., estrogen receptors) using AutoDock Vina; validate via site-directed mutagenesis .
Q. How does this compound perform as a monomer in biodegradable polyester synthesis?
- Methodological Answer:
- Enzymatic Polymerization : Use Candida antarctica lipase B (CAL-B) to catalyze polycondensation with diacid chlorides (e.g., adipoyl chloride). Reaction at 70°C under vacuum removes HCl byproducts, achieving Mn ≈ 15–20 kDa (SEC analysis) .
- Thermal Properties : DSC shows Tg ≈ 45–50°C, influenced by hexyl-induced chain flexibility. Compare with shorter-chain diols (e.g., butane-1,4-diol) to quantify flexibility-rigidity trade-offs .
Q. What strategies optimize the use of this compound in redox-initiated copolymer systems?
- Methodological Answer:
- Redox Pair Selection : Ceric ammonium nitrate (CAN)/acrylamide systems initiate graft copolymerization. Maintain [CAN] at 0.5–1.0 mmol/L to balance radical generation and termination .
- Kinetic Studies : Monitor conversion via ¹H NMR; adjust feed ratio (diol:acrylamide = 1:3) to maximize branching density .
- Applications : Resulting copolymers exhibit drag-reduction efficiency (30–40% in turbulent flow) due to hexyl-enhanced hydrophobic associations .
Methodological Considerations
- Safety Protocols : Handle this compound with nitrile gloves and fume hoods due to potential skin/eye irritation (GHS Category 2). Neutralize waste with 10% NaOH before disposal .
- Data Validation : Cross-reference NMR/IR data with NIST Chemistry WebBook entries for analogous diols to confirm spectral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
